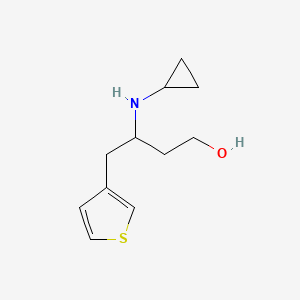
3-(Cyclopropylamino)-4-(thiophen-3-yl)butan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Cyclopropylamino)-4-(thiophen-3-yl)butan-1-ol is an organic compound that features a cyclopropylamino group, a thiophene ring, and a butanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropylamino)-4-(thiophen-3-yl)butan-1-ol typically involves multi-step organic reactions. One common method includes:
Formation of the cyclopropylamino group: This can be achieved by reacting cyclopropylamine with an appropriate halogenated precursor.
Introduction of the thiophene ring: The thiophene ring can be introduced through a coupling reaction, such as a Suzuki or Stille coupling.
Formation of the butanol chain: The final step involves the addition of a butanol chain through a nucleophilic substitution or addition reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopropylamino)-4-(thiophen-3-yl)butan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group or the thiophene ring can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development and therapeutic research.
Industry: Use in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Cyclopropylamino)-4-(thiophen-3-yl)butan-1-ol would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
3-(Cyclopropylamino)-4-(phenyl)butan-1-ol: Similar structure but with a phenyl ring instead of a thiophene ring.
3-(Cyclopropylamino)-4-(pyridin-3-yl)butan-1-ol: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring in 3-(Cyclopropylamino)-4-(thiophen-3-yl)butan-1-ol may confer unique electronic and steric properties, making it distinct from its analogs with phenyl or pyridine rings.
Properties
Molecular Formula |
C11H17NOS |
|---|---|
Molecular Weight |
211.33 g/mol |
IUPAC Name |
3-(cyclopropylamino)-4-thiophen-3-ylbutan-1-ol |
InChI |
InChI=1S/C11H17NOS/c13-5-3-11(12-10-1-2-10)7-9-4-6-14-8-9/h4,6,8,10-13H,1-3,5,7H2 |
InChI Key |
DVVDZNIFEOGHQH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(CCO)CC2=CSC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















